3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea
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Overview
Description
“3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea” is a chemical compound with the CAS Number: 1152584-89-8 . It has a molecular weight of 264.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-[2-(2,4-dichlorophenyl)ethyl]hydrazinecarbothioamide . The InChI Code is 1S/C9H11Cl2N3S/c10-7-2-1-6(8(11)5-7)3-4-13-9(15)14-12/h1-2,5H,3-4,12H2,(H2,13,14,15) and the InChI key is AWAAHIWQSPISAL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a melting point of 110-111 .Scientific Research Applications
Comprehensive Analysis of 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea Applications
Synthesis of 1,2,4-Triazole Scaffolds
3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea: is utilized in the synthesis of 1,2,4-triazole scaffolds , which are prominent in pharmaceuticals and biologically significant compounds. These scaffolds are integral in drug discovery studies targeting cancer cells, microbes, and various diseases . The unique structure and properties of 1,2,4-triazoles make them suitable for applications in pharmaceutical chemistry, agrochemistry, materials sciences, and as organic catalysts .
Antimicrobial Agents
The compound’s derivatives, due to their N–C–S linkage , have been introduced as potent antimicrobial agents. Medicines like Fluconazole and Flupoxam, which contain the 1,2,4-triazole group, are well-known examples of this application .
Anti-Inflammatory Agents
Derivatives of 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea have shown significant anti-inflammatory effects, with some achieving up to 76% inhibition in paw edema, comparable to standard drugs like indomethacin .
High-Energy Materials Synthesis
The compound is also relevant in the synthesis of high-energy materials, including explosives. Its derivatives, such as oxadiazoles, have gained popularity due to their high positive enthalpy of formation and density, making them suitable for creating high-energy and explosive materials .
Antiviral and Anticancer Activities
Indole derivatives, which can be synthesized using 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea , possess a broad spectrum of biological activities. They have been reported to exhibit antiviral and anticancer properties, making them valuable in the development of new therapeutic agents .
Enzyme Inhibition for Drug Discovery
The compound serves as a competitive inhibitor for enzymes like imidazoleglycerol-phosphate dehydratase, which is crucial in the HIS3 gene pathway. This application is significant in drug discovery, particularly for targeting specific metabolic pathways .
Development of Therapeutic Scaffolds
The compound’s derivatives are used to develop therapeutically valuable scaffolds. These scaffolds are explored for their potential in treating various diseases, including metabolic disorders and infections .
Pharmaceutical Chemistry
In pharmaceutical chemistry, 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea is a key reagent for the controlled synthesis of nitrogen-containing heterocycles. These heterocycles are essential for discovering new structures for pharmaceutical applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-amino-3-[1-(2,4-dichlorophenyl)ethyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3S/c1-5(13-9(15)14-12)7-3-2-6(10)4-8(7)11/h2-5H,12H2,1H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOQAYBRGFQIDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=S)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea |
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